Chlorocyclododecane

Description

Historical Context and Evolution in Organic Synthesis Research

The story of chlorocyclododecane is intrinsically linked to the broader exploration of medium-sized rings (8-12 membered carbocycles), a field that gained significant momentum in the mid-20th century. Pioneers like Vladimir Prelog, a Nobel laureate, were instrumental in unraveling the complex stereochemistry and reactivity of these challenging structures. The synthesis of cyclododecane (B45066) itself, often achieved through the trimerization of butadiene followed by hydrogenation, provided the foundational scaffold from which this compound could be derived. wikipedia.org

The primary method for the synthesis of this compound has historically been the direct chlorination of cyclododecane. This reaction typically proceeds via a free-radical chain mechanism , often initiated by ultraviolet (UV) light. This photochemical chlorination involves the homolytic cleavage of molecular chlorine into highly reactive chlorine radicals, which then abstract a hydrogen atom from the cyclododecane ring, leading to the formation of a cyclododecyl radical. This radical then reacts with another molecule of chlorine to yield this compound and a new chlorine radical, thus propagating the chain.

The evolution of this synthetic approach has focused on improving selectivity and efficiency. Early methods of free-radical halogenation were often difficult to control, leading to mixtures of polychlorinated products. Subsequent research has explored various catalytic systems and reaction conditions to achieve more selective monochlorination.

Academic Significance and Research Trajectories

The academic significance of this compound stems from its utility as a versatile synthetic intermediate and its role in fundamental stereochemical studies. Its research trajectories can be broadly categorized into its application in the synthesis of other functionalized cyclododecane derivatives and its use as a model system for conformational analysis.

As a synthetic intermediate, the chlorine atom in this compound serves as a good leaving group in nucleophilic substitution reactions . This allows for the introduction of a wide array of functional groups onto the cyclododecane skeleton. For instance, reaction with nucleophiles such as hydroxides, alkoxides, cyanides, and amines can yield the corresponding alcohols, ethers, nitriles, and amines of cyclododecane. These derivatives, in turn, are precursors to more complex molecules, including macrocyclic compounds with applications in fragrance chemistry and materials science.

Furthermore, this compound and its derivatives have been pivotal in advancing our understanding of the conformational analysis of medium-sized rings . Unlike the well-defined chair conformation of cyclohexane, cyclododecane and its monosubstituted derivatives, including this compound, adopt more complex and flexible conformations. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), coupled with computational studies, have been employed to investigate the conformational preferences of these molecules. These studies have revealed that monosubstituted cyclododecanes typically adopt a stable, quadriconformational structure. researchgate.netsciencepublishinggroup.comnih.gov Understanding these conformational intricacies is crucial as they directly influence the reactivity and properties of the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₃Cl |

| Molar Mass | 202.77 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 284.7 °C at 760 mmHg |

| Density | 0.983 g/cm³ |

| CAS Number | 34039-83-3 |

Table 2: Key Reactions Involving this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Nucleophilic Substitution | NaOH | Cyclododecanol (B158456) |

| NaCN | Cyclododecyl cyanide | |

| NH₃ | Cyclododecylamine | |

| Elimination | Strong Base (e.g., t-BuOK) | Cyclododecene (B75492) |

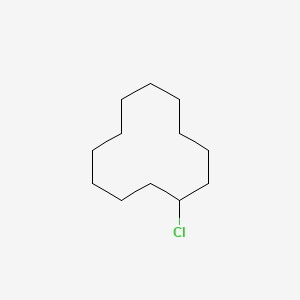

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chlorocyclododecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Cl/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLYVPRSSKKSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187646 | |

| Record name | Chlorocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34039-83-3 | |

| Record name | Chlorocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34039-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034039833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chlorocyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chlorocyclododecane

Direct Halogenation Pathways

Direct chlorination of the saturated cyclododecane (B45066) ring involves the substitution of a hydrogen atom with a chlorine atom. This transformation is typically achieved through radical-based mechanisms, which can be initiated photochemically or through the use of catalysts.

Photochemical methods utilize light energy to generate highly reactive chlorine radicals, which initiate a chain reaction to chlorinate the alkane. This process, known as homolysis, involves the light-induced cleavage of the chlorine-chlorine bond. nih.gov

A direct approach involves the reaction of cyclododecane with elemental chlorine (Cl₂) under ultraviolet (UV) irradiation. For instance, treating cyclododecane with chlorine gas under UV light at 40°C has been reported to produce 1-chlorocyclododecane.

A more refined photochemical protocol employs ketone catalysts to enable the use of alternative chlorinating agents like N-chlorosuccinimide (NCS). In these systems, the photoexcited arylketone catalyst facilitates the direct chlorination of C(sp³)–H bonds. researchgate.net This method is notable because it can suppress the over-chlorination often seen in traditional free-radical reactions, even when the substrate is not used in large excess. researchgate.net A variety of ketone catalysts have been shown to be effective for the monochlorination of cyclododecane. researchgate.net

| Catalyst | Yield of Chlorocyclododecane (%) |

| Acetophenone | 80 |

| Benzophenone | 82 |

| 9-Fluorenone | 78 |

| Xanthone | 83 |

| Thioxanthone | 85 |

| This table is interactive. Data sourced from research on ketone-catalyzed photochemical C(sp³)–H chlorination. researchgate.net |

Catalytic methods for the chlorination of alkanes offer an alternative to photochemical activation, often providing improved selectivity and milder reaction conditions. These approaches can involve metal complexes that facilitate the generation of chlorine radicals or activate the C-H bond directly.

Visible light-triggered oxy-chlorination of cycloalkanes can be achieved using metal chlorides with variable valence states, such as iron(III) chloride (FeCl₃·6H₂O) and copper(II) chloride (CuCl₂·2H₂O), as chlorinating agents. researchgate.net FeCl₃·6H₂O has demonstrated high selectivity for chlorinated products. researchgate.net The proposed mechanism involves the photohomolysis of the metal-chlorine bond, which generates a chlorine radical that subsequently abstracts a hydrogen atom from the alkane. researchgate.net

More advanced catalytic systems utilize metal-organic frameworks (MOFs). For example, a porphyrin-based MOF, PCN-602, has been shown to catalyze the chlorination of cyclohexane, achieving a high yield of chlorocyclohexane. csic.es Such systems demonstrate the potential for reusable, solid catalysts in alkane halogenation.

Copper-catalyzed methods have also been developed for the functionalization of unactivated C(sp³)–H bonds. These reactions can install a variety of functional groups, including chlorine, under mild conditions using specialized N-F based reagents that assist in the crucial hydrogen atom transfer (HAT) step. epfl.ch

Transformations from Cyclododecane Precursors

This compound can also be synthesized from other functionalized cyclododecane derivatives, such as the corresponding alkene (cyclododecene) or alcohol (cyclododecanol).

The conversion of an alkene to an alkyl chloride is typically accomplished via hydrochlorination, which involves the addition of hydrogen chloride (HCl) across the double bond. While classical hydrohalogenation often proceeds via an ionic mechanism under harsh acidic conditions, modern catalytic methods allow for radical-based additions with high regioselectivity under milder conditions. researchgate.net

Recent research has demonstrated the iron-catalyzed radical Markovnikov hydrohalogenation of alkenes. researchgate.netnih.gov In this approach, a silane (B1218182) is used as a reductant in combination with a cheap and abundant iron catalyst. nih.gov This method has been successfully applied to a mixture of cis- and trans-cyclododecene, providing the corresponding this compound in yields reported to be between 38% and 48%. researchgate.netnih.gov This radical hydrofunctionalization serves as a practical alternative to traditional ionic pathways. researchgate.net

The transformation of an alcohol into an alkyl chloride is a fundamental reaction in organic synthesis. This nucleophilic substitution reaction replaces the hydroxyl (-OH) group with a chlorine atom. Several standard reagents are effective for this conversion, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅).

The reaction of cyclododecanol (B158456) with thionyl chloride is a particularly effective method. This reaction proceeds via a substitution mechanism, likely Sₙ2, where the alcohol's oxygen atom attacks the sulfur atom of thionyl chloride. vedantu.com This forms a good leaving group, which is subsequently displaced by a chloride ion. vedantu.com A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal and simplifies product purification. vedantu.com Chemical databases confirm that this compound is a known downstream product from cyclododecanol, validating this synthetic route. guidechem.comguidechem.com

Stereoselective Synthesis of this compound Isomers

Achieving stereoselectivity in the synthesis of this compound—that is, controlling the three-dimensional arrangement to favor one specific isomer—is a significant challenge. This difficulty arises from the high flexibility of the twelve-membered ring and the high reactivity of the intermediates in many chlorination reactions. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch

While direct enantioselective chlorination of cyclododecane remains an underdeveloped area, significant progress has been made in the stereoselective C-H functionalization of this substrate using transition metal catalysis. A notable example is a nickel-catalyzed enantioselective reaction that, while not producing this compound directly, demonstrates that high levels of stereocontrol on the cyclododecane scaffold are possible. nih.gov In this protocol, cyclododecane was successfully functionalized to produce a chiral product with a high enantiomeric ratio of 96:4. nih.gov This highlights the potential of using chiral ligands to control the stereochemical outcome of C-H activation on large cycloalkanes.

General strategies for enantioselective chlorination have been successfully developed for other classes of molecules, which could provide a conceptual basis for future work on cyclododecane. For instance, the use of chiral organocatalysts, such as derivatives of the amino acid proline, has enabled the highly enantioselective α-chlorination of aldehydes. organic-chemistry.orgprinceton.edu In these systems, the catalyst and substrate form a chiral enamine intermediate, which then reacts with an electrophilic chlorine source in a stereocontrolled manner. princeton.edu Adapting such principles to the less-activated C-H bonds of cyclododecane represents an ongoing challenge in synthetic chemistry.

Novel Reagent Systems in this compound Synthesis

The synthesis of chlorinated cyclododecanes has been significantly advanced by the introduction of innovative reagent systems. These modern methods provide alternatives to classical approaches, often overcoming challenges related to harsh conditions, low selectivity, and the use of toxic reagents. tuni.fi Key developments include the use of N-halo-succinimides, specialized chlorine-donor compounds, and advanced catalytic systems for the chlorination of various cyclododecane substrates.

Chlorination of Cyclododecanone (B146445)

Cyclododecanone serves as a common and versatile starting material for the synthesis of α-chlorocyclododecanone, a precursor that can be further transformed. Novel reagents have been developed to efficiently achieve this specific chlorination.

One notable system employs 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorine source. researchgate.netresearchgate.net In a method catalyzed by silica (B1680970) gel in methanol (B129727), DCDMH facilitates the α-monochlorination of cyclododecanone, affording the product in high yields of approximately 85%. researchgate.netresearchgate.net This approach is highlighted for its use of inexpensive raw materials, mild reaction conditions, and a straightforward crystallization-based separation, making it suitable for large-scale production. researchgate.net

Another innovative approach involves the use of methyl chlorosulfate (B8482658) under basic conditions. researchgate.net This reagent is distinguished as a novel source of positive chlorine, enabling the efficient α-chlorination of ketones like cyclododecanone. researchgate.net Traditional methods for the α-chlorination of cyclododecanone include reacting it with cupric chloride in dimethylformamide or with chlorine gas in tetrahydrofuran. google.com

| Substrate | Reagent System | Catalyst/Solvent | Key Findings | Yield | Reference |

| Cyclododecanone | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Silica Gel / Methanol | Provides α-monochlorocyclododecanone under mild conditions; environmentally friendly process. | ~85% | researchgate.netresearchgate.net |

| Cyclododecanone | Methyl Chlorosulfate | Basic Conditions | Acts as a novel positive chlorine source for efficient α-chlorination. | - | researchgate.net |

| Cyclododecanone | Cupric Chloride | Dimethylformamide | A method for achieving α-chlorination of the ketone. | - | google.com |

Chlorination of Cyclododecanol

The direct conversion of cyclododecanol to this compound represents another crucial synthetic route. A novel method has been developed utilizing a combination of triphenylphosphine (B44618) (PPh3) and trichloroacetamide (B1219227) (Cl3CCONH2). scribd.com This system allows for the smooth conversion of various alcohols, including cyclododecanol, into their corresponding alkyl chlorides. scribd.com The reaction proceeds under mild conditions with short reaction times, achieving a respectable yield of 62% for this compound. scribd.com The reactivity of this system is influenced by the electronic nature of the chlorinating agent, with electron-withdrawing groups proving most effective. scribd.com

| Substrate | Reagent System | Solvent | Key Findings | Yield | Reference |

| Cyclododecanol | PPh3 / Cl3CCONH2 | - | Efficient conversion under mild conditions with short reaction times. | 62% | scribd.com |

Direct Chlorination of Cyclododecane

The direct chlorination of the cyclododecane alkane backbone is a fundamental approach. A radical-mediated pathway can be initiated by reacting cyclododecane with elemental chlorine (Cl2) under ultraviolet (UV) irradiation. This photochemical method directly yields 1-chlorocyclododecane with a reported yield of 75%. vulcanchem.com While utilizing a basic reagent, the photochemical activation represents a specific strategy for functionalizing the unactivated cycloalkane. vulcanchem.com

| Substrate | Reagent System | Conditions | Key Findings | Yield | Reference |

| Cyclododecane | Cl2 | UV light, 40°C | Direct, radical-mediated chlorination of the cycloalkane. | 75% | vulcanchem.com |

These novel systems collectively represent a significant step forward in the synthesis of this compound, offering chemists a broader toolkit to access this compound with greater efficiency and under more controlled and sustainable conditions. tuni.fi

Reaction Mechanisms of Chlorocyclododecane

Photochemical Reactivity Studies

The photochemical behavior of chlorocyclododecane, like other alkyl halides, involves the absorption of light energy, leading to the formation of excited states and subsequent chemical transformations.

Photochemical nitrosation of halogenated hydrocarbons can be achieved through the reaction with nitrosyl chloride (NOCl). rsc.org For this compound, this process would likely proceed via a free-radical mechanism initiated by the photolytic cleavage of nitrosyl chloride into a nitric oxide radical (•NO) and a chlorine radical (•Cl).

The subsequent reaction cascade would involve the abstraction of a hydrogen atom from the cyclododecane (B45066) ring by the chlorine radical, generating a cyclododecyl radical. This radical can then react with the nitric oxide radical to form nitrosocyclododecane (B8387779). Due to the presence of multiple secondary hydrogens on the cyclododecane ring, a mixture of isomeric nitrosocyclododecane products is expected.

Proposed Mechanism for Photochemical Nitrosation:

Initiation: NOCl + hν → •NO + •Cl

Propagation:

C₁₂H₂₃Cl + •Cl → •C₁₂H₂₂Cl + HCl

•C₁₂H₂₂Cl + •NO → ONC₁₂H₂₂Cl

Termination: Combination of various radical species.

The product distribution would be influenced by the relative stability of the possible cyclododecyl radical intermediates.

Photo-oxidation: The photo-oxidation of cycloalkanes can be initiated by photosensitizers that, upon irradiation, generate reactive oxygen species. researchgate.netrsc.org In the case of this compound, a plausible mechanism involves the formation of a cyclododecyl radical, which then reacts with molecular oxygen to form a peroxyl radical. This intermediate can then undergo further reactions, such as hydrogen abstraction from another this compound molecule, leading to the formation of hydroperoxides and propagating a chain reaction. The final products could include cyclododecanone (B146445) and cyclododecanol (B158456) derivatives.

Photo-reduction: The photo-reduction of alkyl halides can occur via an electron-transfer mechanism. acs.orgoup.comoup.com A photosensitizer or a chemical reductant, upon excitation, can donate an electron to the this compound molecule. This results in the formation of a radical anion, which can then fragment to yield a cyclododecyl radical and a chloride ion. The cyclododecyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form cyclododecane. Quantum yields for such reactions can exceed unity, suggesting a chain reaction mechanism. acs.org

Illustrative Data on Photoreduction Quantum Yields of Alkyl Halides (General)

| Alkyl Halide | Reductant | Solvent | Quantum Yield (Φ) |

| Benzyl Bromide | BNAH | Acetonitrile | > 1 |

| p-Cyanobenzyl Bromide | BNAH | Acetonitrile | > 1 |

| Methyl Iodide | BNAH | Acetonitrile | > 1 |

Note: This table presents general data for illustrative purposes as specific data for this compound was not found.

The excited-state dynamics of alkyl halides are characterized by the population of dissociative electronic states upon UV irradiation. nih.gov For this compound, excitation would likely populate an n → σ* antibonding orbital associated with the C-Cl bond. This leads to rapid dissociation of the carbon-chlorine bond, typically on an ultrafast timescale, generating a cyclododecyl radical and a chlorine atom. nih.govrsc.org

Elimination Reactions

Elimination reactions of this compound provide a primary route to the synthesis of cyclododecene (B75492). These reactions involve the removal of the chlorine atom and a proton from an adjacent carbon atom, leading to the formation of a pi bond. The specific pathway, either unimolecular (E1) or bimolecular (E2), is highly dependent on the reaction conditions, particularly the strength of the base and the nature of the solvent.

The E1 (Elimination, unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate. libretexts.org This pathway is favored under conditions involving a weak base and a polar, protic solvent, which helps to stabilize the ionic intermediates. masterorganicchemistry.com

The mechanism begins with the slow, rate-determining step: the spontaneous dissociation of the chlorine atom to form a secondary cyclododecyl carbocation. libretexts.org

Step 1: Formation of Carbocation (CH₂)₁₁CHCl → (CH₂)₁₁CH⁺ + Cl⁻

This carbocation is a trigonal planar, sp²-hybridized species. In the second step, a weak base (such as the solvent, e.g., ethanol (B145695) or water) abstracts a proton from a carbon atom adjacent to the carbocation center. The electrons from the C-H bond then form the new pi bond, resulting in cyclododecene. libretexts.orgsaskoer.ca

Step 2: Deprotonation (CH₂)₁₁CH⁺ + Base → Cyclododecene + [Base-H]⁺

E1 reactions are generally regioselective and follow Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. saskoer.cachemistrysteps.com In the case of this compound, elimination can occur from either adjacent methylene (B1212753) group. As these are chemically equivalent, the reaction yields a single regioisomer, cyclododecene, primarily as the more stable E-isomer. libretexts.org It is important to note that carbocation intermediates are susceptible to rearrangements to form more stable carbocations; however, with a secondary carbocation in a large, flexible ring like cyclododecane, significant rearrangement is less common compared to smaller, more constrained systems. chemistrysteps.com

The E2 (Elimination, bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton while the leaving group departs simultaneously. iitk.ac.in The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the base.

This pathway requires a specific stereochemical arrangement known as an anti-periplanar geometry, where the hydrogen atom to be removed and the chlorine leaving group are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°). chemistrysteps.comchemistrysteps.com This alignment allows for efficient overlap of the developing p-orbitals to form the new pi bond. libretexts.org

In cyclic systems like cyclohexane, this requirement often means both the hydrogen and the leaving group must be in axial positions. iitk.ac.inlibretexts.org The large 12-membered ring of cyclododecane is significantly more flexible than a six-membered ring, allowing it to readily adopt the necessary anti-periplanar conformation for the E2 elimination to occur.

The stereochemical outcome of an E2 reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. libretexts.org For a substrate with a single beta-hydrogen, only one product stereoisomer can be formed. chemistrysteps.com When two beta-hydrogens are present, as in this compound, the reaction becomes stereoselective, favoring the formation of the more thermodynamically stable trans (E)-alkene. chemistrysteps.com

| Feature | E1 Pathway | E2 Pathway |

| Mechanism | Two steps, via carbocation intermediate | Concerted, one-step process |

| Base Requirement | Weak base (e.g., H₂O, ROH) | Strong, often bulky base (e.g., KOtBu) |

| Rate Law | Rate = k[this compound] | Rate = k[this compound][Base] |

| Regioselectivity | Follows Zaitsev's rule (most stable alkene) | Follows Zaitsev's rule (with unhindered bases) |

| Stereochemistry | Not stereospecific; favors more stable alkene (trans) | Stereospecific; requires anti-periplanar geometry |

Organometallic Transformations and Catalysis

This compound is a suitable substrate for organometallic reactions, which are fundamental to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. These processes typically occur via a catalytic cycle involving a transition metal, such as palladium or nickel.

Oxidative addition is a crucial elementary step in many catalytic cycles, particularly in cross-coupling reactions. wikipedia.orgmathabhangacollege.ac.in In this process, a low-valent metal complex inserts into the carbon-chlorine bond of this compound. This reaction increases the oxidation state and the coordination number of the metal center by two. mathabhangacollege.ac.inmugberiagangadharmahavidyalaya.ac.in

For example, a palladium(0) complex, often represented as L₂Pd(0) where L is a ligand such as a phosphine, can react with this compound:

L₂Pd(⁰) + C₁₂H₂₃Cl → L₂Pd(II)(C₁₂H₂₃)(Cl)

The reaction transforms the palladium from the 0 to the +2 oxidation state. The success of oxidative addition depends on several factors, including the nature of the metal, its ligands, and the substrate. Metals that are easily oxidized and electron-rich favor this process. mugberiagangadharmahavidyalaya.ac.in Nickel(0) complexes are also highly effective for the oxidative addition of alkyl chlorides. dicp.ac.cn

| Metal | Typical Initial Oxidation State | Typical Final Oxidation State | Example Catalyst Precursor |

| Palladium | 0 | +2 | Pd(PPh₃)₄ |

| Nickel | 0 | +2 | Ni(COD)₂ |

| Platinum | 0 | +2 | Pt(PPh₃)₄ |

Reductive elimination is the microscopic reverse of oxidative addition and is typically the final, product-forming step in a catalytic cycle. umb.eduwikipedia.org In this step, two ligands from the metal coordination sphere are coupled together, forming a new covalent bond, while the metal center's oxidation state and coordination number decrease by two. wikipedia.orgumb.edu

Following the oxidative addition of this compound and a subsequent step called transmetalation (where another organic group, R, is transferred to the metal center), a diorganometallic complex is formed, such as L₂Pd(II)(C₁₂H₂₃)(R). For reductive elimination to occur, the two groups to be coupled (the cyclododecyl group and the R group) must be positioned cis (adjacent) to each other on the metal center. wikipedia.orglibretexts.org

L₂Pd(II)(C₁₂H₂₃)(R) → C₁₂H₂₃-R + L₂Pd(⁰)

This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. The process is thermodynamically driven by the formation of a stable C-C bond in the product. umb.edu

Cross-coupling reactions are powerful methods for forming C-C bonds by combining two different organic fragments with the aid of a transition metal catalyst. wikipedia.org A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound proceeds as follows: fiveable.menih.gov

Oxidative Addition : The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate. fiveable.me

Transmetalation : An organometallic nucleophile (R-M), such as a Grignard reagent (R-MgX), an organoboron compound (R-B(OR)₂), or an organotin compound (R-SnR'₃), transfers its organic group (R) to the palladium center, displacing the chloride and forming a diorganopalladium(II) complex. nobelprize.org

Reductive Elimination : The two organic groups (cyclododecyl and R) are eliminated from the palladium complex, forming the final coupled product (C₁₂H₂₃-R) and regenerating the Pd(0) catalyst. wikipedia.orgfiveable.me

The specific name of the cross-coupling reaction depends on the organometallic nucleophile used. For instance, using an organoboron reagent is known as a Suzuki coupling, while using an organotin reagent is a Stille coupling. nobelprize.orgyoutube.com The formation of a Grignard reagent from this compound (cyclododecylmagnesium chloride) by reaction with magnesium metal is a common way to prepare the substrate for subsequent Kumada coupling. wikipedia.orgbyjus.com

| Reaction Name | Nucleophilic Partner (Organometallic Reagent) | General Product (R = Aryl, Vinyl, etc.) |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | C₁₂H₂₃-R |

| Stille Coupling | Organostannane (R-SnR'₃) | C₁₂H₂₃-R |

| Negishi Coupling | Organozinc (R-ZnX) | C₁₂H₂₃-R |

| Kumada Coupling | Grignard Reagent (R-MgX) | C₁₂H₂₃-R |

Role in Catalytic Cycles and Ligand Interactions

While not a ligand in the traditional sense of a species that coordinates to a metal center to form a stable complex, this compound functions as a crucial substrate in various transition-metal-catalyzed reactions, particularly those involving palladium. Its primary role is to initiate the catalytic cycle through an oxidative addition step. csbsju.eduuwindsor.ca This process is fundamental to a wide range of cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Oxidative Addition

In a typical palladium-catalyzed cross-coupling reaction, the cycle begins with a low-valent palladium(0) complex. This compound reacts with this complex in a step known as oxidative addition. csbsju.edu During this process, the C-Cl bond of this compound is broken, and both the cyclododecyl group and the chlorine atom add to the palladium center. csbsju.edu This results in the oxidation of the palladium from its 0 state to the +2 state, forming a cyclododecylpalladium(II) chloride complex. uwindsor.ca

This oxidative addition step is often the rate-determining step of the entire catalytic cycle. uwindsor.ca The newly formed organopalladium intermediate is now activated for subsequent steps in the cycle, such as transmetalation (in Suzuki, Stille, or Negishi couplings) or migratory insertion, before a final reductive elimination step regenerates the palladium(0) catalyst and releases the final product. csbsju.edu The ability of this compound to undergo this initial activation is key to its utility in building more complex molecular architectures.

Radical Reaction Pathways

This compound can be both formed and consumed through reaction pathways involving free-radical intermediates. These reactions are typically initiated by heat or ultraviolet (UV) light, which provides the energy for homolytic bond cleavage.

Formation via Radical Halogenation

The synthesis of this compound from cyclododecane can be achieved via a free-radical halogenation mechanism. This chain reaction proceeds in three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light.

Propagation: A chlorine radical abstracts a hydrogen atom from the cyclododecane ring, forming hydrogen chloride (HCl) and a cyclododecyl radical. This cyclododecyl radical then reacts with another chlorine molecule to yield this compound and a new chlorine radical, which continues the chain.

Termination: The chain reaction is terminated when two radical species combine. This can involve the recombination of two chlorine radicals, a chlorine radical with a cyclododecyl radical, or two cyclododecyl radicals.

Reductive Dehalogenation

Conversely, this compound can undergo radical dehalogenation to form cyclododecane. This process, often referred to as reductive dehalogenation, typically involves a radical initiator and a hydrogen atom donor, such as a tin hydride or silane (B1218182). illinois.eduorganic-chemistry.org The reaction can also be promoted by photoredox catalysis. illinois.eduresearchgate.net The mechanism involves the generation of a radical that abstracts the chlorine atom from this compound, forming a cyclododecyl radical. This radical then abstracts a hydrogen atom from the donor molecule, yielding cyclododecane and regenerating a radical to continue the process. illinois.edu

Cycloaddition Reactions

This compound, as a saturated haloalkane, does not directly participate in cycloaddition reactions. These reactions require the presence of π-electron systems, such as double or triple bonds, which can combine to form a new cyclic adduct through a net reduction in bond multiplicity. wikipedia.org However, this compound can serve as a ready precursor to a suitable substrate for cycloadditions.

Dehydrochlorination to Cyclododecene

To engage in cycloaddition chemistry, this compound must first undergo an elimination reaction, specifically dehydrochlorination, to introduce a double bond into the 12-membered ring. This is typically achieved by treating this compound with a strong base, which abstracts a proton from a carbon atom adjacent to the one bearing the chlorine, leading to the elimination of HCl and the formation of cyclododecene.

Cycloaddition of Cyclododecene

Once formed, cyclododecene can participate in various cycloaddition reactions. The specific type of reaction depends on the reaction partner:

[4+2] Cycloaddition (Diels-Alder Reaction): Cyclododecene can act as a dienophile and react with a conjugated diene. wikipedia.orgorganic-chemistry.org This concerted reaction forms a new six-membered ring fused to the cyclododecane framework. The reaction is thermally allowed and proceeds through a cyclic transition state. wikipedia.orgsigmaaldrich.com

[2+2] Cycloaddition: Cyclododecene can react with another alkene (or itself) to form a cyclobutane (B1203170) ring. slideshare.net Unlike the Diels-Alder reaction, thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules. slideshare.net However, these reactions can be promoted photochemically. libretexts.org When one of the reacting partners is a ketene, thermal [2+2] cycloadditions are possible. libretexts.org

Applications of Chlorocyclododecane in Advanced Organic Synthesis

Strategic Intermediate in Macrocyclic Chemistry

The 12-membered ring of chlorocyclododecane provides a foundational scaffold for the synthesis of larger macrocyclic structures. Its chloro substituent serves as a reactive handle for the introduction of various functionalities and for ring-expansion or ring-coupling strategies.

Precursor to Functional Macrocyclic Systems

This compound is a valuable starting material for the synthesis of functionalized macrocycles, which are of significant interest in supramolecular chemistry, materials science, and medicinal chemistry. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the attachment of different functional groups or the connection to other molecular fragments. This nucleophilic substitution provides a straightforward method for elaborating the cyclododecane (B45066) core into more complex macrocyclic systems with tailored properties. For instance, reaction with bifunctional nucleophiles can lead to the formation of larger ring systems, effectively using this compound as a key building block in a convergent synthesis approach.

Synthesis of Heteroatom-Containing Macrocycles

A particularly important application of this compound is in the synthesis of macrocycles containing heteroatoms such as nitrogen and oxygen. These heteroatomic macrocycles, including crown ethers and their aza-analogs, are renowned for their ability to selectively bind cations and neutral molecules, making them valuable as phase-transfer catalysts, ion sensors, and components of molecular machines.

The synthesis of aza-crown ethers can be achieved through the reaction of this compound with polyamines. The nucleophilic amine groups displace the chloride ion, forming carbon-nitrogen bonds and incorporating the nitrogen atoms into the macrocyclic framework. The stoichiometry and reaction conditions can be controlled to favor the formation of specific ring sizes and compositions.

| Reactant 1 | Reactant 2 | Product Class | Significance |

| This compound | Diamine | Aza-crown ether | Selective cation binding, catalysis |

| This compound | Polyamine | Polyazamacrocycle | Complexation of metal ions |

Derivatization to Oxygenated Cyclododecane Compounds

Beyond its use in building larger macrocycles, this compound serves as a precursor for the synthesis of various oxygenated derivatives of cyclododecane. These transformations introduce new functional groups onto the 12-membered ring, opening up further avenues for synthetic elaboration.

Synthesis of α-Chlorocyclododecanone Oxime Isomers

While the direct synthesis from this compound is not commonly reported, the related cyclododecanone (B146445) can be converted to its oxime, which can then be chlorinated. The synthesis of cyclododecanone oxime is a well-established process involving the reaction of cyclododecanone with hydroxylamine (B1172632). The resulting oxime can exist as different isomers. Subsequent chlorination at the α-position to the oxime group would yield α-chlorocyclododecanone oxime isomers. The reaction of cyclododecanone with hydroxylamine hydrochloride in the presence of a base is a standard method for preparing cyclododecanone oxime. The conditions can be optimized to favor the formation of specific isomers.

| Starting Material | Reagent | Product | Key Transformation |

| Cyclododecanone | Hydroxylamine hydrochloride | Cyclododecanone oxime | Oximation |

| Cyclododecanone oxime | Chlorinating agent | α-Chlorocyclododecanone oxime | α-Chlorination |

Preparation of Chloronitrocyclododecane

The direct nitration of this compound to introduce a nitro group is a challenging transformation. A more common approach to access nitro-functionalized cyclododecanes involves the nitration of cyclododecane itself, followed by subsequent halogenation. However, under specific electrophilic nitration conditions, it is conceivable to introduce a nitro group onto the this compound ring. The reaction would likely involve a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration would be influenced by the directing effects of the chloro substituent and the conformational preferences of the cyclododecane ring.

Formation of Chlorocyclododecyl Nitrate (B79036)

Chlorocyclododecyl nitrate can be synthesized through the reaction of this compound with a nitrate salt, typically silver nitrate, in an appropriate solvent. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism where the nitrate ion displaces the chloride ion. youtube.com The use of silver nitrate is advantageous as the precipitation of silver chloride drives the reaction to completion. libretexts.org The reactivity of this compound in this reaction is influenced by the stability of the potential carbocation intermediate. libretexts.org

| Reactant 1 | Reactant 2 | Product | Driving Force |

| This compound | Silver nitrate | Chlorocyclododecyl nitrate | Precipitation of AgCl |

Synthesis of Chlorocyclododecanone Derivatives

The synthesis of chlorocyclododecanone derivatives, specifically α-chlorocyclododecanone, is a known transformation. However, the common and documented starting material for this process is typically cyclododecanone, not this compound. The established method involves the direct α-halogenation of the ketone.

For instance, α-chlorocyclododecanone can be prepared by reacting cyclododecanone with a chlorinating agent. One patented method describes the use of cupric chloride in dimethylformamide at elevated temperatures to achieve this transformation. An alternative laboratory-scale synthesis involves treating cyclododecanone with a strong base like lithium diisopropylamide (LDA) to form the enolate, which is then quenched with p-toluenesulfonyl chloride to yield the α-chloro ketone.

The direct conversion of this compound to a chlorocyclododecanone derivative would require an oxidation step. This would likely involve the selective oxidation of a methylene (B1212753) group (CH₂) adjacent to the chlorine-bearing carbon or at another position on the ring. While various methods exist for the oxidation of cycloalkanes, specific, high-yield protocols starting from this compound to produce a ketone are not prominently featured in the reviewed literature. Such a transformation would be challenging due to the relative inertness of the C-H bonds and the potential for competing side reactions involving the chloro-substituent.

Table 1: Synthesis Methods for α-Chlorocyclododecanone

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Cyclododecanone | Cupric Chloride, Dimethylformamide | α-Chlorocyclododecanone | U.S. Patent 3,929,893 |

| Cyclododecanone | Lithium Diisopropylamide (LDA), p-Toluenesulfonyl Chloride | α-Chlorocyclododecanone | ARKIVOC 2011 (i) 429-495 |

Role in Polymer Precursor Development

The 12-carbon backbone of this compound makes it structurally related to key monomers used in the production of high-performance polyamides, such as Nylon-12. The primary monomer for Nylon-12 is laurolactam (B145868), which is derived from cyclododecane. The industrial synthesis of laurolactam begins with the trimerization of butadiene to form cyclododecatriene, which is then hydrogenated to cyclododecane. The cyclododecane is subsequently oxidized to a mixture of cyclododecanol (B158456) and cyclododecanone, which is then converted to cyclododecanone oxime and rearranged to laurolactam via the Beckmann rearrangement. wikipedia.org

Another important polymer precursor derived from the C12 macrocycle is dodecanedioic acid (DDDA), the monomer for Nylon-6,12. The production of DDDA also starts from cyclododecane, which is oxidized, often using nitric acid, to break the ring and form the linear dicarboxylic acid. wikipedia.orgatamanchemicals.com

Theoretically, this compound could serve as a precursor to these monomers. For example, dehydrochlorination could yield cyclododecene (B75492), a known intermediate in some DDDA synthesis routes. wikipedia.org Alternatively, nucleophilic substitution of the chloride, followed by oxidation, could lead to aminododecanoic acid or dodecanedioic acid derivatives. However, the existing and commercially practiced synthesis routes for these polymer precursors start from the more readily available and less expensive cyclododecane or its precursors. wikipedia.orgatamanchemicals.com There is a lack of published research detailing the use of this compound as a viable starting material in polymer precursor development, suggesting that it is not a preferred or economically feasible route.

Synthetic Utility in Complex Molecule Construction

Macrocycles are valuable building blocks in the construction of complex molecules, including natural products and pharmacologically active compounds. mdpi.com Their constrained yet flexible structures can impart unique conformational properties to target molecules. The 12-carbon ring of this compound provides a large scaffold that could, in principle, be elaborated into more complex structures.

One area where C12 macrocycles are relevant is in the synthesis of fragrances, such as muscone (B1676871) (3-methylcyclopentadecanone). While muscone has a 15-membered ring, some synthetic strategies for macrocyclic musks have utilized ring expansion methods starting from smaller macrocycles like cyclododecanone. chemicalbook.comwikipedia.org The functional handle provided by the chlorine atom in this compound could potentially be used for carbon-carbon bond formation to append side chains or to initiate ring expansion or contraction sequences.

Despite this potential, specific examples of this compound being used as a direct starting material for the total synthesis of complex natural products or other intricate molecular targets are not prevalent in the scientific literature. Synthetic strategies for complex macrocycles often employ more convergent approaches or utilize starting materials with more versatile functional groups that allow for milder and more selective transformations. nih.govnih.gov The utility of this compound in this context remains largely theoretical without concrete, documented synthetic applications.

Advanced Analytical and Spectroscopic Research Methodologies for Chlorocyclododecane Studies

High-Resolution Chromatographic Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. solubilityofthings.com For chlorocyclododecane analysis, high-resolution chromatographic methods are indispensable for achieving accurate and reliable results.

Gas chromatography (GC) is a powerful analytical technique used for the separation and analysis of volatile compounds. birchbiotech.com In the context of this compound, GC is instrumental in monitoring the progress of synthesis reactions and determining the purity of the final product. birchbiotech.comdec.group By taking samples at various time points during a reaction, GC analysis can provide real-time data on the consumption of reactants and the formation of this compound and any byproducts. hidenanalytical.com

The purity of a this compound sample is assessed by analyzing its chromatogram. birchbiotech.com A pure sample will ideally show a single, sharp peak, while the presence of impurities will be indicated by additional peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of purity. birchbiotech.com For enhanced identification, GC is often coupled with mass spectrometry (GC-MS), which provides mass information for each separated component, aiding in their structural identification. hidenanalytical.com The quality of the carrier gas used in GC is critical, as impurities like moisture or oxygen can affect the stability of the baseline and the integrity of the chromatographic column, thereby impacting the accuracy of the results. organomation.com

A typical GC method for analyzing this compound might involve the following parameters:

| Parameter | Value/Type | Purpose |

| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of isomers and related compounds. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Oven Temperature Program | Initial temp: 60°C, ramp to 280°C | Allows for the separation of compounds with a range of boiling points. bibliotekanauki.pl |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. dec.group |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. organomation.com |

| Injection Mode | Split/Splitless | Split for concentrated samples, splitless for trace analysis. bibliotekanauki.pl |

This table represents a generalized GC method and specific parameters may vary based on the exact application and instrumentation.

Liquid chromatography (LC) is a versatile separation technique that is widely used for the analysis of a broad range of compounds. tanta.edu.eg High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are advanced forms of LC that utilize high pressure to push the mobile phase through a column packed with small particles, resulting in high-resolution separations. impactanalytical.comjopir.in These techniques are particularly valuable for analyzing complex mixtures containing this compound, its isomers, and non-volatile impurities that are not amenable to GC analysis. impactanalytical.com

UPLC, an evolution of HPLC, employs columns with even smaller particle sizes (sub-2 µm) and operates at higher pressures. pharmaguideline.comresearchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. jopir.inpharmaguideline.comamericanlaboratorytrading.com The choice between HPLC and UPLC often depends on the complexity of the sample and the required analytical speed and sensitivity. americanlaboratorytrading.com

For the analysis of this compound, a reversed-phase HPLC or UPLC method is typically employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

| Parameter | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | 400-600 bar | up to 1000 bar |

| Analysis Time | 15-30 min | 1-10 min |

| Resolution | Good | Excellent |

| Sensitivity | High | Very High |

This table provides a general comparison between HPLC and UPLC and is based on typical operational parameters. pharmaguideline.comresearchgate.net

The selection of detectors for LC analysis of this compound depends on the properties of the analyte. Since this compound lacks a strong chromophore, UV detection can be challenging. In such cases, detectors like a charged aerosol detector (CAD) or a mass spectrometer (MS) are more suitable. impactanalytical.com LC coupled with mass spectrometry (LC-MS) is a particularly powerful combination for the analysis of complex mixtures, providing both separation and structural information. mdpi.com

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orgteledynelabs.com SFC bridges the gap between gas and liquid chromatography, offering unique selectivity and efficiency for certain types of separations. teledynelabs.com It is particularly well-suited for the analysis and purification of chiral compounds and for separating complex mixtures that are challenging for GC and LC. wikipedia.org

The use of supercritical CO2 as the mobile phase offers several advantages, including low viscosity and high diffusivity, which lead to faster separations and higher efficiency. shimadzu.com Furthermore, CO2 is non-toxic and readily available, making SFC a "greener" alternative to normal-phase HPLC that often uses hazardous organic solvents. shimadzu.com For the analysis of polar compounds, a modifier such as methanol (B129727) is often added to the CO2 mobile phase to increase its solvating power. jasco-global.com

SFC can be a valuable tool for the separation of this compound isomers, which can be difficult to resolve using other chromatographic techniques. The unique selectivity of SFC, which can be tuned by adjusting pressure, temperature, and modifier concentration, allows for the optimization of separations to achieve baseline resolution of closely related compounds. chromatographyonline.com

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is an essential tool for the structural elucidation and identification of chemical compounds. In the study of this compound, advanced MS techniques provide crucial information about its elemental composition and fragmentation behavior.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This capability is invaluable for confirming the identity of this compound and for distinguishing it from other compounds with the same nominal mass. uni-saarland.de By comparing the experimentally measured exact mass with the calculated theoretical mass, a molecular formula can be confidently assigned. openstax.org

The characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) is readily observed in the mass spectrum of this compound. libretexts.org HRMS can resolve these isotopic peaks, providing further confirmation of the presence of chlorine in the molecule. This is particularly useful in the analysis of complex environmental or biological samples where this compound may be present at trace levels. researchgate.netnih.gov

The following table shows the theoretical exact masses for the molecular ions of this compound containing the two stable isotopes of chlorine.

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C12H2335Cl | 35Cl | 202.1488 |

| C12H2337Cl | 37Cl | 204.1459 |

This data is calculated based on the exact masses of the constituent elements. openstax.org

Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis. nationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are then mass-analyzed. nationalmaglab.org This process provides detailed information about the structure of the precursor ion and its fragmentation pathways. dtic.mil

The fragmentation pattern obtained from an MS/MS experiment serves as a structural fingerprint of the molecule. uci.edu By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms within the molecule and to identify characteristic structural motifs. For this compound, MS/MS analysis can help to elucidate the position of the chlorine atom on the cyclododecane (B45066) ring and to differentiate between various isomers. researchgate.net

The fragmentation of this compound in an MS/MS experiment would likely involve the loss of the chlorine atom as a radical or as HCl, followed by rearrangements and fragmentation of the resulting carbocation. The specific fragmentation pathways and the relative abundances of the product ions would provide valuable structural information. This technique is particularly powerful when combined with high-resolution mass analysis, allowing for the determination of the elemental composition of each fragment ion. researchgate.net

Coupled GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of this compound. saiflucknow.orgthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the separation and identification of volatile and semi-volatile compounds like this compound. measurlabs.complos.org In this technique, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the stationary phase. youtube.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. youtube.comrsc.org This allows for the definitive identification of this compound and the analysis of its purity. The technique is particularly useful for analyzing complex mixtures and identifying trace-level components. thermofisher.commeasurlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or when analyzing this compound in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. saiflucknow.orgnih.gov LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. saiflucknow.org The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is highly sensitive and selective, making it suitable for quantitative analysis and the study of metabolites of this compound in biological and environmental samples. saiflucknow.orgresearchgate.net Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is crucial for detecting low-concentration analytes in complex samples. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and conformational analysis of this compound. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. wisc.edu The chemical shift (δ) of a proton signal indicates its degree of shielding, which is influenced by neighboring atoms and functional groups. oregonstate.edu For this compound, the ¹H NMR spectrum would show signals corresponding to the methine proton attached to the same carbon as the chlorine atom (CH-Cl) and the various methylene (B1212753) protons (-CH₂-) of the cyclododecane ring.

The methine proton signal is expected to be downfield (at a higher chemical shift) compared to the methylene protons due to the deshielding effect of the electronegative chlorine atom. msu.edu The methylene protons of the large cyclododecane ring would likely appear as a complex multiplet in the aliphatic region of the spectrum due to their similar chemical environments and spin-spin coupling with adjacent protons. The integration of the signals provides the relative ratio of the different types of protons. wisc.edu

Table 1: Representative ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH-Cl | Downfield (deshielded) | Multiplet |

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edulibretexts.org Each unique carbon atom in the molecule gives a distinct signal in the spectrum. udel.edu In the ¹³C NMR spectrum of this compound, one would expect to see a signal for the carbon atom bonded to the chlorine atom and separate signals for the other carbon atoms in the cyclododecane ring.

The carbon atom attached to the chlorine (C-Cl) will be significantly deshielded and appear at a lower field compared to the other methylene carbons of the ring. udel.edu The chemical shifts of the other carbon atoms in the large ring may be very similar, potentially leading to overlapping peaks. The number of distinct signals can also give information about the symmetry of the molecule. udel.edu

Table 2: Representative ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-Cl | Downfield |

Note: Chemical shifts are relative to a standard (TMS) and can be influenced by the solvent. libretexts.org

To resolve spectral overlap and unambiguously assign all proton and carbon signals, multidimensional NMR techniques are employed. researchgate.netias.ac.in

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. huji.ac.ilsdsu.edu For this compound, COSY would help in tracing the connectivity of the protons around the cyclododecane ring. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals (or vice-versa). ceitec.cz

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. princeton.eduharvard.edu This is particularly useful for determining the stereochemistry and conformational preferences of the flexible cyclododecane ring in this compound.

These multidimensional techniques, when used in combination, allow for a complete and detailed structural elucidation of this compound. researchgate.netnih.gov

Vibrational Spectroscopy: IR and Raman Applications

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. rsc.orglibretexts.org

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule. wikipedia.orgrtilab.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. libretexts.org An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FT-IR spectrum would be characterized by the following key absorption bands:

C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹. spectroscopyonline.com

C-H Bending: The bending vibrations of the methylene (-CH₂-) groups appear in the region of 1450-1470 cm⁻¹. libretexts.org

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can give clues about the conformation around the C-Cl bond.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each molecule, serving as a molecular fingerprint for identification purposes. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (alkane) | 2850 - 3000 |

| C-H Bend (methylene) | 1450 - 1470 |

Note: The presence of these characteristic bands in an IR spectrum provides strong evidence for the structure of this compound. taylorfrancis.com

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, making it highly valuable for the structural analysis of compounds like this compound. researchgate.nets-a-s.org This method is based on the inelastic scattering of monochromatic light, known as the Raman effect, which occurs when a molecule gains or loses energy from the incident photons, resulting in a frequency shift of the scattered light. uh.edu These shifts correspond directly to the vibrational energies of the molecule's functional groups, offering a unique spectral fingerprint. s-a-s.orguh.edu

For this compound, Raman spectroscopy is particularly complementary to infrared (IR) spectroscopy. While both are forms of vibrational spectroscopy, they are governed by different selection rules. uh.edu IR absorption requires a change in the molecule's dipole moment during a vibration, whereas Raman scattering requires a change in the molecule's polarizability. uh.edu The C-Cl stretching vibration in this compound, for example, often produces a strong and easily identifiable Raman signal due to the significant change in polarizability of this bond. This provides a clear marker for the presence and local environment of the chlorine atom. Conversely, vibrations of the hydrocarbon backbone (C-C stretches and CH₂ bends) are also active and provide insight into the conformation of the twelve-membered ring.

Research findings on related cycloalkanes and halogenated compounds illustrate the type of data obtainable. The analysis of the Raman spectrum allows for the assignment of specific bands to distinct molecular motions, such as stretching, bending, wagging, and twisting of the various bonds (C-H, C-C, C-Cl). naturalspublishing.com This detailed vibrational information is crucial for understanding conformational isomerism, as different spatial arrangements of the cyclododecane ring can lead to subtle but measurable shifts in the Raman spectrum.

Table 1: Representative Raman Shifts and Vibrational Mode Assignments for Halogenated Alkanes This table is illustrative and based on characteristic frequencies for functional groups found in this compound. Precise peak positions for this compound require specific experimental data.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretching | CH₂ |

| 1440 - 1465 | CH₂ Bending (Scissoring) | CH₂ |

| 1250 - 1350 | CH₂ Wagging/Twisting | CH₂ |

| 800 - 1200 | C-C Stretching | Cycloalkane Ring |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comwikipedia.org This technique involves directing a beam of X-rays onto a single, high-quality crystal of this compound. nih.gov The ordered, periodic arrangement of molecules in the crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections. libretexts.org By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, which in turn reveals the exact position of each atom. wikipedia.orgnih.gov

For this compound, an X-ray crystal structure analysis provides unambiguous information that no other technique can offer. It elucidates the molecule's solid-state conformation, including the precise puckering and shape of the large cyclododecane ring. It also reveals critical geometric parameters such as:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-H, and C-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, H-C-H, C-C-Cl).

Furthermore, crystallographic data details the packing of this compound molecules within the crystal lattice, revealing intermolecular interactions, such as van der Waals forces, that govern the solid-state properties of the substance. wikipedia.org This information is fundamental for understanding the physical properties of the material and for validating computational models of its structure.

Table 2: Illustrative Crystallographic Data for a Molecular Crystal This table presents a typical format for crystallographic data. The values are hypothetical for this compound and would be determined experimentally.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₂₃Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 18.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1150 ų |

| Z (Molecules per unit cell) | 4 |

| Selected Bond Length (C-Cl) | 1.79 Å |

Advanced Chemometric and Statistical Data Analysis for Spectroscopic Research

Spectroscopic analysis of this compound, particularly using techniques like Raman and IR spectroscopy, generates large and complex datasets. nih.gov Each spectrum can contain hundreds of data points (absorbance or intensity versus wavenumber). mdpi.com Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful chemical information from this multivariate data, identifying underlying patterns, and building predictive models. diva-portal.orgresearchgate.net

Principal Component Analysis (PCA) is a powerful unsupervised learning technique used for exploratory data analysis and dimensionality reduction. rsc.orgtudublin.ie When applied to a set of spectra from this compound samples (e.g., different batches, conformers, or mixtures), PCA transforms the many, often correlated, spectral variables into a smaller set of new, uncorrelated variables called principal components (PCs). rsc.org The first few PCs capture the majority of the variance in the original data. mdpi.com

By plotting the scores of the first two or three PCs against each other, a visual representation of the data structure can be created. nih.gov Samples with similar spectral characteristics will cluster together in the scores plot. tudublin.ie This allows for rapid pattern recognition, such as:

Identifying outliers or anomalous samples.

Detecting variations between different production batches.

Discriminating between different polymorphic or conformational states of this compound.

The corresponding "loadings" plots show which original variables (wavenumbers) are responsible for the separation observed in the scores plot, thereby helping to interpret the chemical origin of the sample differences. rsc.orgtudublin.ie

Partial Least Squares (PLS) regression is a supervised chemometric method that is particularly well-suited for building quantitative models from spectroscopic data, especially when there are more variables than samples and multicollinearity exists, as is common in spectroscopy. nih.govwikipedia.org PLS regression models the relationship between two data matrices: the spectral data (X) and a set of reference property values (Y), such as the concentration of this compound. malvernpanalytical.com

Unlike PCA, which only considers the variance in the spectral data (X), PLS finds latent variables (similar to principal components) in X that are also maximally correlated with the response variable(s) in Y. wikipedia.org This makes it a powerful tool for quantitative analysis. For instance, a PLS model can be calibrated using the Raman or IR spectra of a series of standards with known this compound concentrations. Once validated, this model can be used to rapidly and accurately predict the concentration of this compound in new, unknown samples directly from their spectra, without the need for complex sample preparation or separation. malvernpanalytical.comresearchgate.net

Design of Experiments (DoE) is a statistical framework for planning, conducting, and analyzing experiments in a systematic and efficient manner. d-nb.infoacs.org In the context of developing analytical methods for this compound, multivariate experimental design is superior to the traditional one-factor-at-a-time (OFAT) approach because it accounts for interactions between variables and allows for the optimization of multiple factors simultaneously with fewer experiments. acs.orgresearchgate.net

For example, when optimizing a spectroscopic method, several instrumental parameters could influence the quality of the resulting spectrum (e.g., laser power, integration time, and sample temperature in a Raman experiment). Using a factorial or central composite design, the analyst can systematically vary these factors across predefined levels. researchgate.net Statistical analysis of the results allows for the creation of a mathematical model that describes how each factor and its interactions affect the desired response (e.g., signal-to-noise ratio or peak intensity). This model can then be used to identify the optimal set of conditions to achieve the best possible analytical performance for the measurement of this compound. d-nb.info

Theoretical and Computational Chemistry Approaches to Chlorocyclododecane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about electron distribution, molecular orbital energies, and reaction pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for studying the mechanisms of chemical reactions. For systems analogous to chlorocyclodododecane, such as chloroalkanes, DFT has been employed to investigate reaction pathways, for instance, in dechlorination reactions catalyzed by metal complexes. rsc.org These studies can determine the steps of a catalytic cycle, including bond activation and the formation of intermediates. rsc.org

For example, in the study of cyclododecane (B45066) derivatives, DFT has been used to perform conformational analysis, which is crucial for understanding how a molecule's geometry affects its reactivity. osti.goviaea.org By calculating the energies of different conformers, researchers can identify the most stable structures and how they might interact with other molecules. osti.goviaea.org

Table 1: Representative DFT Functionals for Reaction Mechanism Studies

| Functional | Type | Common Applications |

| B3LYP | Hybrid | Geometry optimizations, frequency calculations, reaction energies |

| M06-2X | Hybrid Meta-GGA | Non-covalent interactions, thermochemistry, kinetics |

| PBE | GGA | Solid-state systems, general-purpose calculations |

| ωB97X-D | Range-separated hybrid | Long-range interactions, charge-transfer excitations |

This table is illustrative and represents functionals commonly used in computational chemistry for studying organic molecules.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods can provide highly accurate results, though they are often more computationally expensive than DFT.

For halogenated hydrocarbons, ab initio methods like Møller-Plesset second-order perturbation theory (MP2) and coupled-cluster theory with single, double, and non-iterative triple excitations [CCSD(T)] are used to perform full geometry optimizations and calculate binding energies with high precision. nih.gov These methods are essential for studying phenomena such as halogen bonding, where weak interactions play a critical role. nih.gov For instance, ab initio calculations have been used to determine positron binding energies in chlorinated hydrocarbons, showing excellent agreement with experimental data. qub.ac.uk

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Chlorocyclododecane, being a large and flexible ring, can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.